Bms-378806 - 357263-13-9

Bms-378806

Catalog Number: EVT-263019
CAS Number: 357263-13-9
Molecular Formula: C22H22N4O4
Molecular Weight: 406.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bms-378806 is a synthetic small molecule belonging to the azaindole class of compounds. [, , , ] It is a potent and selective inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1), [1-5, 7-10, 12-14, 16, 17, 19-22] specifically targeting the early stages of the viral replication cycle. [1-5, 7-10, 12-14, 16, 17, 19-22] Bms-378806 acts by disrupting the interaction between the viral envelope glycoprotein gp120 and the human cellular receptor CD4, thereby blocking viral entry into host cells. [1-5, 7-10, 12-14, 16, 17, 19-22] This mechanism of action differentiates it from other classes of HIV inhibitors, such as reverse transcriptase and protease inhibitors, making it a valuable tool in HIV research and a potential candidate for therapeutic development. [1-5, 7-10, 12-14, 16, 17, 19-22]

Synthesis Analysis

The synthesis of Bms-378806 involves several steps starting from an indole derivative. [] The key step involves the introduction of a 4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl group at the 1-position of the piperazine ring. [] This is followed by the incorporation of a benzoyl group at the 4-position of the indole ring, ultimately leading to the formation of Bms-378806. [] The final compound exhibits improved pharmaceutical properties, including enhanced potency and bioavailability, compared to earlier analogs. []

Molecular Structure Analysis

Bms-378806 possesses a distinct molecular structure characterized by the presence of an azaindole core, a piperazine ring with a crucial (R)-methyl substituent at the 2-position, and a benzoyl group at the 4-position of the azaindole ring. [, , , , , , ] The (R)-configuration of the methyl group on the piperazine ring is crucial for its antiviral activity. [] Studies employing techniques like nuclear magnetic resonance (NMR) spectroscopy and theoretical calculations have revealed the inherent conformational flexibility of the Bms-378806 molecule. [, ] This flexibility allows it to adopt different conformations, potentially contributing to its ability to interact with the gp120 protein. [, ]

Chemical Reactions Analysis

While detailed chemical reactions involving Bms-378806 are not extensively discussed in the provided literature, structure-activity relationship (SAR) studies have revealed important insights into its chemical reactivity. [] For instance, modifications at the C-4 position of the azaindole ring significantly affect its antiviral potency. [] Specifically, electron-donating groups, such as fluoro or methoxy, enhance activity, while electron-withdrawing groups, like nitro, diminish it. [] This suggests that electronic properties of the substituents at this position play a role in its interaction with the target protein. []

Mechanism of Action
  • Direct binding to gp120: Bms-378806 directly interacts with gp120 with an affinity comparable to that of soluble CD4. [, ]
  • Competitive Inhibition: It competes with soluble CD4 for binding to gp120, demonstrating a shared binding site. [, , , , ]
  • Resistance Mutations: Resistance to Bms-378806 arises from mutations in the CD4 binding pocket of gp120, further confirming its target site. [, , ]
  • Stabilization of a State-1-like Conformation: Bms-378806 stabilizes the HIV-1 envelope glycoprotein in a state-1-like conformation, preventing the CD4-induced conformational changes necessary for viral entry. [, ]
Applications
  • Drug Resistance Mechanisms: Studying the resistance patterns emerging against Bms-378806 provides valuable insights into the adaptability of HIV-1 and guides the development of next-generation entry inhibitors. [, , , , ]
  • Development of Novel Anti-HIV Strategies: The unique mechanism of action of Bms-378806 serves as a template for developing new classes of HIV-1 entry inhibitors, including small molecule CD4 mimetics and chemically programmed antibodies. [, , ]
Future Directions
  • Optimization of Pharmacokinetic Properties: Improving its pharmacokinetic profile, particularly its half-life, could enhance its therapeutic potential. [, , ]
  • Overcoming Resistance: Developing strategies to circumvent or prevent the emergence of resistance to Bms-378806 is crucial for its long-term clinical utility. [, , , , ]
  • Combination Therapies: Exploring the synergistic potential of Bms-378806 with existing antiretroviral drugs or other entry inhibitors could enhance its efficacy and durability. [, , ]
  • Development of Prophylactic Strategies: Investigating the potential use of Bms-378806 or its analogs as topical microbicides for preventing HIV-1 transmission is an active area of research. [, , , ]

4-Fluoro Indole Derivative (Compound 2)

  • Relevance: This compound represents a key step in the development of BMS-378806, highlighting the importance of the 4-fluoro substituent on the indole ring for enhancing antiviral activity. [] The improved pharmacokinetic properties of BMS-378806 over this compound highlight the impact of the azaindole core. []

NBD-556

  • Relevance: NBD-556 serves as a comparative example to BMS-378806, highlighting the diversity of potential mechanisms for small molecule inhibition of HIV-1 entry. [, ] The distinct thermodynamic profiles of NBD-556 and BMS-378806 emphasize that different strategies can be employed to disrupt the gp120-CD4 interaction. [, ]

NBD-557

  • Relevance: The structural similarity between NBD-557 and NBD-556 suggests a potentially similar mechanism of action, further emphasizing the diversity of small molecule inhibitors targeting the gp120-CD4 interaction. [, ] Its relationship to NBD-556 provides a basis for exploring structure-activity relationships within this class of compounds and their relevance to BMS-378806.

BMS-488043

    Compound Description: BMS-488043 is an analog of BMS-378806 with improved pharmacokinetic properties, demonstrating superior oral bioavailability and a longer half-life compared to BMS-378806. [, , ] These enhancements are attributed to strategic modifications informed by in vitro Caco-2 permeability and microsomal half-life screens. []

    Relevance: BMS-488043 represents a successful example of optimizing the pharmacokinetic profile of the BMS-378806 scaffold, leading to a clinically viable candidate for HIV-1 treatment. [, , ]

Diazabicyclo Analogues of BMS-378806

    Compound Description: These analogues replace the axial methyl group on the piperazine ring of BMS-378806 with a carbon bridge, creating diazabicyclooctane, diazabicyclononane, and diazabicycloheptane derivatives. [] The diazabicyclooctane and -nonane derivatives retained significant antiviral activity, while the diazabicycloheptane derivative showed reduced efficacy. []

    Relevance: These analogues provide insights into the structure-activity relationship of BMS-378806, demonstrating that modifications to the piperazine ring can significantly impact antiviral activity. [] The varying activities observed with different ring sizes highlight the importance of conformational flexibility in the context of target binding. []

Fluorescein-labelled CD4M33

    Compound Description: This is a fluorescently tagged version of CD4M33, a synthetic mimic of the CD4 receptor. [] It's used in fluorescence polarization assays to study the binding of ligands to the CD4 binding site of HIV-1 gp120. [] Experiments with this probe demonstrated that BMS-378806 does not directly target the CD4 binding site on gp120. []

    Relevance: This compound serves as a valuable tool for investigating the binding site and mechanism of action of BMS-378806. [] Its use helped confirm that BMS-378806 exerts its inhibitory effects through an allosteric mechanism, rather than direct competition with CD4 for binding to gp120. []

MF275 (PF-68742 diastereomer)

    Compound Description: MF275 is a single diastereomer of the small molecule HIV entry inhibitor PF-68742. [] Unlike BMS-378806, its effects on HIV-1 entry are strain-dependent, either inhibiting or enhancing infection depending on the viral envelope conformation. [] MF275 appears to target a different stage of the viral entry process compared to BMS-378806, acting on the prehairpin intermediate. []

    Relevance: MF275 provides a contrasting example to BMS-378806, highlighting the complexity of the HIV-1 entry process and the potential for developing inhibitors with diverse mechanisms. [] Its unique strain-dependent activity and distinct mechanism of action underscore the importance of exploring multiple strategies for targeting viral entry. []

Properties

CAS Number

357263-13-9

Product Name

1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione

IUPAC Name

1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C22H22N4O4/c1-14-13-25(21(28)15-6-4-3-5-7-15)10-11-26(14)22(29)19(27)16-12-24-20-18(16)17(30-2)8-9-23-20/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,24)/t14-/m1/s1

InChI Key

OKGPFTLYBPQBIX-CQSZACIVSA-N

SMILES

CC1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

4-benzoyl-1-((4-methoxy-1H- pyrrolo(2,3-b)pyridin-3-yl)oxoacetyl)-2- (R)-methylpiperazine
BMS-378806

Canonical SMILES

CC1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.